molecular formula C22H21N3O7S2 B2821770 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 877651-86-0

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No. B2821770
CAS RN: 877651-86-0
M. Wt: 503.54
InChI Key: UJPKMPRYMBZDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate is a useful research compound. Its molecular formula is C22H21N3O7S2 and its molecular weight is 503.54. The purity is usually 95%.
BenchChem offers high-quality 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Agents

  • Gas-phase Pyrolysis in Heterocyclic Synthesis : This study investigated the gas-phase pyrolysis of various substituted aminoazoles, providing insights into heterocyclic synthesis. Such research is fundamental for understanding how similar compounds could be synthesized or modified for specific applications (Al-Awadi & Elnagdi, 1997).

  • Antibacterial Agents : Research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This suggests that compounds with similar structures could have applications as novel antibacterial agents (Palkar et al., 2017).

Anticancer and Antioxidant Properties

  • Anticancer and Antioxidant Agents : A study on triazolo-thiadiazoles, including 6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, demonstrated potent antioxidant and anticancer activities, indicating the potential use of structurally similar compounds in cancer treatment and prevention (Sunil et al., 2010).

Synthesis and Biological Evaluation

  • Synthesis of Bioactive Heterocycles : Novel synthesis approaches for heterocycles, like the reported pyrano[3,2-f]benzo[b]thiophene derivatives, highlight the continuous development in the synthesis of complex molecules with potential bioactivity. Such research underlines the synthetic versatility of compounds that can be explored for varied scientific applications (Majumdar & Biswas, 1999).

properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7S2/c1-3-12(4-2)19(27)23-21-24-25-22(34-21)33-10-14-8-15(26)18(9-29-14)32-20(28)13-5-6-16-17(7-13)31-11-30-16/h5-9,12H,3-4,10-11H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPKMPRYMBZDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate

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